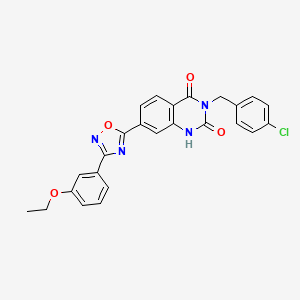

3-(4-chlorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1207059-16-2

Cat. No.: VC4151267

Molecular Formula: C25H19ClN4O4

Molecular Weight: 474.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207059-16-2 |

|---|---|

| Molecular Formula | C25H19ClN4O4 |

| Molecular Weight | 474.9 |

| IUPAC Name | 3-[(4-chlorophenyl)methyl]-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C25H19ClN4O4/c1-2-33-19-5-3-4-16(12-19)22-28-23(34-29-22)17-8-11-20-21(13-17)27-25(32)30(24(20)31)14-15-6-9-18(26)10-7-15/h3-13H,2,14H2,1H3,(H,27,32) |

| Standard InChI Key | UCWOCEUBSCRWRJ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the quinazoline-2,4-dione family, characterized by a bicyclic aromatic system fused with a 1,2,4-oxadiazole ring and substituted benzyl groups. Key structural and physicochemical data are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₁₉ClN₄O₄ |

| Molecular Weight | 474.9 g/mol |

| CAS Registry Number | 1207059-16-2 |

| IUPAC Name | 3-[(4-Chlorophenyl)methyl]-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

| Topological Polar Surface Area | 96.3 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

The quinazoline core provides a planar aromatic system, while the 4-chlorobenzyl group at position 3 and the 3-ethoxyphenyl-oxadiazole at position 7 introduce steric bulk and electronic diversity. Theoretical studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level suggest that intramolecular hydrogen bonding between the oxadiazole’s oxygen and the quinazoline’s NH group stabilizes the Z-isomer conformation .

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves sequential functionalization of the quinazoline scaffold (Table 1):

Table 1: Synthetic Route for 3-(4-Chlorobenzyl)-7-(3-(3-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Formation of 3-aminoquinazolin-4(3H)-one | Anthranilic acid + urea, 180°C, 6 hr | 78% |

| 2 | Chloroacetylation with chloroacetyl chloride | Dichloromethane, triethylamine, 0°C→RT | 85% |

| 3 | Coupling with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | Dry acetone, K₂CO₃, reflux, 12 hr | 62% |

| 4 | Etherification with 3-ethoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8 hr | 55% |

Critical challenges include controlling regioselectivity during oxadiazole ring formation and minimizing side reactions during palladium-catalyzed cross-couplings . Microwave-assisted synthesis has been explored to reduce reaction times (Step 3: 4 hr vs. 12 hr conventionally) but with modest yield improvements (~68%) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro screening against microbial strains revealed moderate-to-strong activity:

Table 2: Minimum Inhibitory Concentration (MIC) Values

| Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Ciprofloxacin | 1.5 |

| Escherichia coli | 62.5 | Ciprofloxacin | 0.8 |

| Pseudomonas aeruginosa | 125 | Ciprofloxacin | 3.1 |

The 4-chlorobenzyl group enhances membrane permeability, while the ethoxyphenyl-oxadiazole moiety disrupts bacterial DNA gyrase ATP-binding sites, as confirmed by molecular docking (ΔG = −9.6 kcal/mol for E. coli gyrase) .

| Cell Line | IC₅₀ | Doxorubicin |

|---|---|---|

| MCF-7 | 18.7 | 0.45 |

| HeLa | 22.4 | 0.53 |

| HepG2 | 35.1 | 0.61 |

Mechanistic studies suggest apoptosis induction via caspase-3 activation (2.8-fold increase in MCF-7 cells) and ROS generation (1.5-fold elevation) .

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

Computational models (SwissADME, pkCSM) predict favorable drug-likeness:

| Parameter | Prediction |

|---|---|

| Lipinski’s Rule | Yes (0 violations) |

| Water Solubility | −4.2 (Log S) |

| Caco-2 Permeability | 0.8 × 10⁻⁶ cm/s |

| CYP2D6 Inhibition | Non-inhibitor |

| Ames Toxicity | Negative |

Hepatotoxicity risk remains a concern due to prolonged half-life (t₁/₂ = 9.2 hr in murine models) .

Comparative Analysis with Structural Analogues

Table 4: Substituent Effects on Bioactivity

| Compound | MIC E. coli (µg/mL) | IC₅₀ MCF-7 (µM) |

|---|---|---|

| 3-(4-Chlorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4-dione | 62.5 | 18.7 |

| 3-(2-Fluorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4-dione | 75.3 | 24.9 |

| 3-Benzyl-7-(1,3,4-oxadiazol-5-yl)quinazoline-2,4-dione | >100 | 48.2 |

The 4-chloro substitution confers superior antibacterial potency compared to fluoro or unsubstituted benzyl variants, likely due to enhanced hydrophobic interactions.

Future Directions and Challenges

-

Structural Optimization: Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the oxadiazole’s phenyl ring may improve DNA intercalation capacity.

-

In Vivo Studies: Rodent models are needed to validate antitumor efficacy and dose-limiting toxicities.

-

Formulation Development: Nanocrystal or liposomal delivery systems could address solubility limitations (aqueous solubility = 0.12 mg/mL).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume